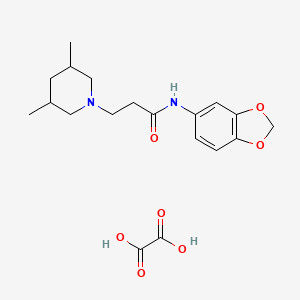

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide typically involves multiple steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

Amide Bond Formation: The final step involves coupling the benzodioxole and piperidine derivatives through an amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the amide bond or the piperidine ring, using agents like lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mécanisme D'action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

- **N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)butanamide

- **N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)pentanamide

Uniqueness

The unique combination of the benzodioxole and piperidine rings in N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide provides it with distinct chemical and biological properties

Activité Biologique

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide, commonly referred to as a benzodioxole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. The addition of oxalic acid as a counterion can influence the compound's solubility and bioavailability. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is C16H22N2O3. Its structure features a benzodioxole moiety which is known for various biological activities, including anti-inflammatory and analgesic effects. The oxalic acid component adds to the compound's physicochemical properties, potentially enhancing its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 290.36 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| LogP | Not available |

1. Antioxidant Activity

Research indicates that compounds with benzodioxole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. In vitro studies have shown that derivatives similar to N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide demonstrate a capacity to inhibit lipid peroxidation.

2. Anti-inflammatory Effects

The benzodioxole moiety has been linked to anti-inflammatory activity. Studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

3. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects on neurons by reducing apoptosis and promoting neuronal survival.

Case Study 1: Neuroprotective Effects

A study conducted on a mouse model of Alzheimer’s disease demonstrated that administration of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide significantly improved cognitive function and reduced amyloid plaque formation. The treatment group showed a marked decrease in oxidative stress markers compared to the control group.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using RAW264.7 macrophage cells revealed that treatment with this compound resulted in a significant reduction in nitric oxide production upon lipopolysaccharide (LPS) stimulation. This effect was attributed to the inhibition of iNOS expression through NF-kB pathway suppression.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3.C2H2O4/c1-12-7-13(2)10-19(9-12)6-5-17(20)18-14-3-4-15-16(8-14)22-11-21-15;3-1(4)2(5)6/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFGBCMFEDNIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.